2-(3,4-Diphenylthiophen-2-yl)pyridine
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Overview
Description
2-(3,4-Diphenylthiophen-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a thiophene ring, which in turn is substituted with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Diphenylthiophen-2-yl)pyridine can be achieved through a multicomponent Chichibabin pyridine synthesis reaction. This involves the reaction of 1-pyrenecarboxaldehyde, 2-acetylthiophene, and ammonium acetate . The reaction typically proceeds under mild conditions and yields the desired product in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Diphenylthiophen-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.
Scientific Research Applications
2-(3,4-Diphenylthiophen-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of fluorescent probes for detecting metal ions.
Industry: Used in the fabrication of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(3,4-Diphenylthiophen-2-yl)pyridine depends on its specific application. For example, as a fluorescent probe, it binds selectively to metal ions, causing a change in its fluorescence properties . The molecular targets and pathways involved would vary based on the specific use case.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Pyridine: A six-membered ring containing nitrogen.
2,3,4-Trisubstituted thiophenes: Compounds with similar substitution patterns on the thiophene ring.
Uniqueness
2-(3,4-Diphenylthiophen-2-yl)pyridine is unique due to its combination of a pyridine ring with a highly substituted thiophene ring. This structural feature imparts unique electronic and photophysical properties, making it valuable for applications in materials science and as a fluorescent probe.
Properties
CAS No. |
792948-21-1 |
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Molecular Formula |
C21H15NS |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(3,4-diphenylthiophen-2-yl)pyridine |
InChI |
InChI=1S/C21H15NS/c1-3-9-16(10-4-1)18-15-23-21(19-13-7-8-14-22-19)20(18)17-11-5-2-6-12-17/h1-15H |
InChI Key |
IWBNTLKRBIOUAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C3=CC=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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